molecular formula C11H11N5O B2699404 N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide CAS No. 2361646-40-2

N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide

Cat. No. B2699404
CAS RN: 2361646-40-2
M. Wt: 229.243
InChI Key: KPBJGQPQWTXUHB-UHFFFAOYSA-N
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Description

N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide, also known as MTPP, is a chemical compound that has gained attention in scientific research due to its potential as a mitochondrial inhibitor. MTPP has been studied for its effects on various biological processes, including cellular respiration and apoptosis.

Mechanism of Action

N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide acts as a mitochondrial inhibitor by binding to the electron transport chain in mitochondria. This disrupts the production of ATP, the energy currency of cells, leading to a decrease in cellular respiration. As a result, cells are unable to generate enough energy to perform their normal functions, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a mitochondrial inhibitor, this compound has been found to induce oxidative stress, which can lead to DNA damage and cell death. This compound has also been found to affect the activity of various enzymes involved in cellular metabolism, including cytochrome c oxidase and succinate dehydrogenase.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of apoptosis and developing new anti-cancer therapies. However, this compound has also been found to have toxic effects on non-cancerous cells, which limits its use in certain types of experiments.

Future Directions

There are several potential directions for future research on N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide. One area of interest is the development of this compound-based therapies for cancer treatment. Studies are also needed to further elucidate the mechanism of action of this compound and its effects on cellular metabolism. Additionally, research is needed to identify potential side effects of this compound and develop strategies for minimizing these effects. Finally, studies exploring the use of this compound in combination with other anti-cancer agents may provide new insights into the treatment of cancer.

Synthesis Methods

N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 1-methyl-5-nitrotetrazole with 2-bromoacetophenone, followed by reduction and cyclization reactions. The resulting product is then purified through column chromatography to yield this compound.

Scientific Research Applications

N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide has been used in scientific research to investigate its potential as a mitochondrial inhibitor. Mitochondria are responsible for producing energy in cells through the process of cellular respiration. By inhibiting mitochondrial function, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This has led to studies exploring the use of this compound as a potential anti-cancer agent.

properties

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-3-10(17)12-9-7-5-4-6-8(9)11-13-14-15-16(11)2/h3-7H,1H2,2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJGQPQWTXUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC=C2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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